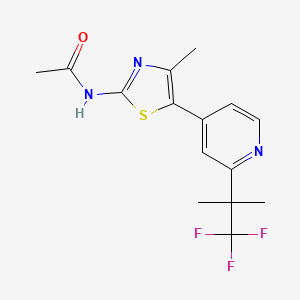
N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide
描述
N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H16F3N3OS and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by a thiazole ring and a pyridine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects and mechanisms of action.
- Molecular Formula : C19H25N5O2S
- Molecular Weight : 387.5 g/mol
- CAS Number : 1217486-47-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on enzyme inhibition and potential therapeutic uses.
Enzyme Inhibition
One of the notable activities of this compound is its inhibitory effect on cholinesterase enzymes. Cholinesterases are critical for neurotransmission regulation, and their inhibition is a strategy for treating neurodegenerative diseases.
| Enzyme | Inhibition Activity | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Moderate (IC50 = 157.31 μM) | |
| Butyrylcholinesterase (BChE) | Significant (IC50 = 46.42 μM) |
The compound demonstrated selective inhibition towards BChE compared to AChE, indicating its potential as a therapeutic agent in conditions like Alzheimer's disease where BChE activity is often elevated.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Preliminary studies suggest moderate to significant activity against various bacterial strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Significant | |
| Candida albicans | Moderate |
These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its efficacy and mechanisms of action.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Enzyme Binding : The compound likely binds to the active sites of cholinesterases, inhibiting their function and thereby increasing acetylcholine levels in synaptic clefts.
- Membrane Interaction : Its lipophilic nature may enhance its ability to penetrate cell membranes, facilitating interaction with intracellular targets.
- Antimicrobial Mechanism : The thiazole and pyridine components may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Studies
Several case studies have documented the effects of similar compounds with thiazole and pyridine structures on biological systems:
- Neuroprotective Effects : A study indicated that compounds with similar structures exhibited neuroprotective properties through cholinesterase inhibition, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Efficacy : Compounds structurally related to N-(4-methyl... showed significant antimicrobial activity against resistant strains of bacteria and fungi, indicating a promising avenue for drug development.
属性
IUPAC Name |
N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3OS/c1-8-12(23-13(20-8)21-9(2)22)10-5-6-19-11(7-10)14(3,4)15(16,17)18/h5-7H,1-4H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQITTZJAFOSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CC(=NC=C2)C(C)(C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124620 | |
| Record name | N-[4-Methyl-5-[2-(2,2,2-trifluoro-1,1-dimethylethyl)-4-pyridinyl]-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357476-68-6 | |
| Record name | N-[4-Methyl-5-[2-(2,2,2-trifluoro-1,1-dimethylethyl)-4-pyridinyl]-2-thiazolyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357476-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Methyl-5-[2-(2,2,2-trifluoro-1,1-dimethylethyl)-4-pyridinyl]-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















